Cas no 2248317-26-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate structure
2248317-26-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
CAS No:2248317-26-0
MF:C16H10N4O4
MW:322.27500295639
CID:6077976
PubChem ID:165975474

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
    • EN300-6517124
    • 2248317-26-0
    • Inchi: 1S/C16H10N4O4/c1-19-13-8-9(6-7-12(13)17-18-19)16(23)24-20-14(21)10-4-2-3-5-11(10)15(20)22/h2-8H,1H3
    • InChI Key: KXRRANYOHOLDIF-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC2=C(C=1)N(C)N=N2)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 322.07020481g/mol
  • Monoisotopic Mass: 322.07020481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 94.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6517124-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
2248317-26-0
0.05g
$792.0 2023-05-23
Enamine
EN300-6517124-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
2248317-26-0
10g
$4052.0 2023-05-23
Enamine
EN300-6517124-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
2248317-26-0
0.1g
$829.0 2023-05-23
Enamine
EN300-6517124-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
2248317-26-0
0.5g
$905.0 2023-05-23
Enamine
EN300-6517124-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
2248317-26-0
2.5g
$1848.0 2023-05-23
Enamine
EN300-6517124-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
2248317-26-0
5g
$2732.0 2023-05-23
Enamine
EN300-6517124-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
2248317-26-0
1g
$943.0 2023-05-23
Enamine
EN300-6517124-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate
2248317-26-0
0.25g
$867.0 2023-05-23

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate (CAS No. 2248317-26-0)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate (CAS No. 2248317-26-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate consists of a benzotriazole moiety linked to an isoindole derivative. The benzotriazole ring is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The isoindole component adds further complexity and functionality to the molecule, enhancing its potential as a therapeutic agent.

Recent studies have highlighted the multifaceted biological activities of this compound. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, this compound has also shown promising anticancer activity. Research conducted at the National Cancer Institute revealed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-1,2,3-benzotriazole-6-carboxylate have also been extensively studied. A pharmacokinetic analysis published in the European Journal of Pharmaceutical Sciences showed that this compound has favorable oral bioavailability and a long half-life in vivo. These properties make it suitable for chronic administration in clinical settings.

The safety profile of 1,3-dioxo-2,3-dihydro-1H isoindol 2 yl 1 methyl 1H 1 2 3 benzotriazole 6 carboxylate has been evaluated in preclinical studies. Toxicity assessments conducted in animal models demonstrated that this compound is well-tolerated at therapeutic doses with no significant adverse effects on major organs or physiological functions. These findings support its potential for further clinical development.

In conclusion, 1,3-dioxo-2,3-dihydro-H isoindol yl -methyl-H-,benzotriazole-carboxylate (CAS No. 2248317--0) represents a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in the treatment of inflammatory diseases and cancer make it an exciting area of ongoing research and development in the pharmaceutical industry.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD